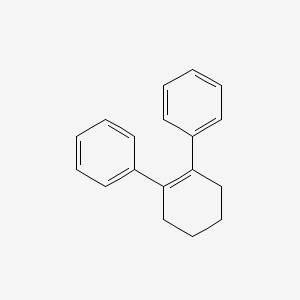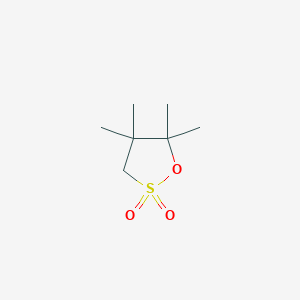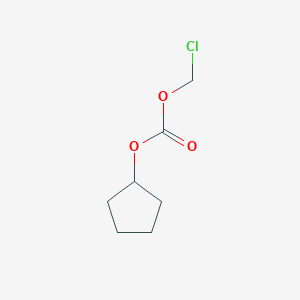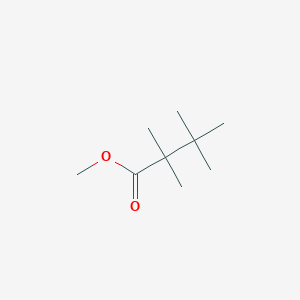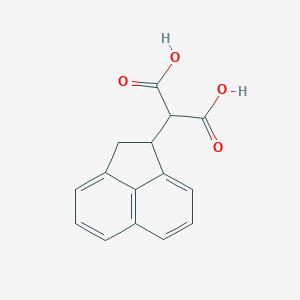![molecular formula C14H14O2 B14661984 1,4-Bis[(but-2-yn-1-yl)oxy]benzene CAS No. 38457-29-3](/img/structure/B14661984.png)
1,4-Bis[(but-2-yn-1-yl)oxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis[(but-2-yn-1-yl)oxy]benzene is an organic compound with the molecular formula C14H14O2 It is characterized by a benzene ring substituted with two but-2-yn-1-yloxy groups at the 1 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis[(but-2-yn-1-yl)oxy]benzene can be synthesized through a multi-step process involving the reaction of 1,4-dihydroxybenzene with but-2-yn-1-yl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows: [ \text{C}_6\text{H}_4(\text{OH})_2 + 2 \text{BrCH}_2\text{C}\equiv\text{CH} \rightarrow \text{C}_6\text{H}_4(\text{OCH}_2\text{C}\equiv\text{CH})_2 + 2 \text{KBr} ]
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1,4-Bis[(but-2-yn-1-yl)oxy]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the alkyne groups to alkanes.
Substitution: Nucleophilic substitution reactions can occur at the alkyne positions, where nucleophiles such as amines or thiols replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Amines, thiols, potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Formation of carboxylic acids
Reduction: Formation of alkanes
Substitution: Formation of substituted derivatives with amine or thiol groups
Scientific Research Applications
1,4-Bis[(but-2-yn-1-yl)oxy]benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1,4-Bis[(but-2-yn-1-yl)oxy]benzene involves its interaction with molecular targets through its alkyne groups. These groups can participate in various chemical reactions, such as cycloaddition and cross-coupling, leading to the formation of new chemical bonds. The compound’s ability to undergo these reactions makes it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis[(2-ethylhexyl)oxy]benzene: Similar structure but with ethylhexyl groups instead of but-2-yn-1-yl groups.
1,4-Bis[(prop-2-yn-1-yl)oxy]benzene: Similar structure but with prop-2-yn-1-yl groups.
1,4-Bis[(4-aminophenoxy)benzene]: Contains amino groups instead of alkyne groups.
Uniqueness
1,4-Bis[(but-2-yn-1-yl)oxy]benzene is unique due to its alkyne groups, which provide distinct reactivity compared to similar compounds with different substituents. This reactivity makes it valuable in various chemical transformations and applications.
Properties
CAS No. |
38457-29-3 |
|---|---|
Molecular Formula |
C14H14O2 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
1,4-bis(but-2-ynoxy)benzene |
InChI |
InChI=1S/C14H14O2/c1-3-5-11-15-13-7-9-14(10-8-13)16-12-6-4-2/h7-10H,11-12H2,1-2H3 |
InChI Key |
MHKBSQQMZUSIQP-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCOC1=CC=C(C=C1)OCC#CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Spiro[4.5]dec-6-ene-1,8-dione](/img/structure/B14661904.png)
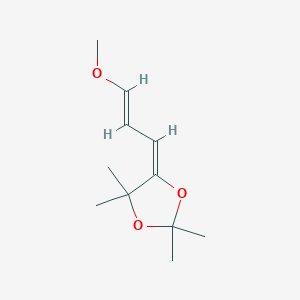


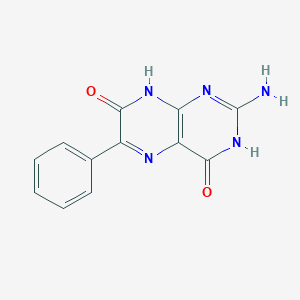
![2,2'-[Naphthalene-1,2-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14661944.png)

![2-[4-(Diethylamino)phenyl]-1-(2-methylpropyl)quinolin-1-ium iodide](/img/structure/B14661963.png)
